molecular formula C20H21ClN2O2S B2788803 N-(4-chlorophenyl)-N-(2-(methylthio)benzoyl)piperidine-1-carboxamide CAS No. 899992-75-7

N-(4-chlorophenyl)-N-(2-(methylthio)benzoyl)piperidine-1-carboxamide

Cat. No. B2788803
CAS RN: 899992-75-7
M. Wt: 388.91
InChI Key: SKCMENYRSAQXAY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(2-(methylthio)benzoyl)piperidine-1-carboxamide, also known as ML197, is a small molecule that has been studied for its potential therapeutic applications. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for further research.

Mechanism of Action

N-(4-chlorophenyl)-N-(2-(methylthio)benzoyl)piperidine-1-carboxamide has a unique mechanism of action that involves the modulation of ion channels. Specifically, N-(4-chlorophenyl)-N-(2-(methylthio)benzoyl)piperidine-1-carboxamide has been shown to inhibit the activity of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. By inhibiting Nav1.7, N-(4-chlorophenyl)-N-(2-(methylthio)benzoyl)piperidine-1-carboxamide has the potential to be developed as a novel analgesic agent.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N-(2-(methylthio)benzoyl)piperidine-1-carboxamide has been shown to have several biochemical and physiological effects. In addition to its inhibition of Nav1.7, N-(4-chlorophenyl)-N-(2-(methylthio)benzoyl)piperidine-1-carboxamide has been shown to modulate the activity of other ion channels, including the voltage-gated potassium channel Kv1.3. These effects could have implications for the treatment of various diseases, including neurological disorders and autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-N-(2-(methylthio)benzoyl)piperidine-1-carboxamide has several advantages as a tool compound for laboratory experiments. It is a small molecule that can be easily synthesized and modified, making it a versatile tool for studying ion channels. However, N-(4-chlorophenyl)-N-(2-(methylthio)benzoyl)piperidine-1-carboxamide also has limitations, including its specificity for certain ion channels and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-N-(2-(methylthio)benzoyl)piperidine-1-carboxamide. One area of focus could be the development of N-(4-chlorophenyl)-N-(2-(methylthio)benzoyl)piperidine-1-carboxamide as a novel analgesic agent for the treatment of chronic pain. Another area of focus could be the development of N-(4-chlorophenyl)-N-(2-(methylthio)benzoyl)piperidine-1-carboxamide as an anticancer agent for the treatment of certain types of cancer. Additionally, further research could be conducted to better understand the mechanism of action of N-(4-chlorophenyl)-N-(2-(methylthio)benzoyl)piperidine-1-carboxamide and its potential applications in other scientific fields.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N-(2-(methylthio)benzoyl)piperidine-1-carboxamide involves several steps, including the reaction of 4-chlorobenzoyl chloride with 2-(methylthio)benzoic acid to form 4-chloro-2-(methylthio)benzoyl chloride. This intermediate is then reacted with piperidine-1-carboxamide to form N-(4-chlorophenyl)-N-(2-(methylthio)benzoyl)piperidine-1-carboxamide. The synthesis of this compound has been optimized to ensure high yields and purity.

Scientific Research Applications

N-(4-chlorophenyl)-N-(2-(methylthio)benzoyl)piperidine-1-carboxamide has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-chlorophenyl)-N-(2-(methylthio)benzoyl)piperidine-1-carboxamide has been shown to modulate the activity of certain ion channels, which could have implications for the treatment of neurological disorders. In cancer research, N-(4-chlorophenyl)-N-(2-(methylthio)benzoyl)piperidine-1-carboxamide has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for further development as an anticancer agent. In drug discovery, N-(4-chlorophenyl)-N-(2-(methylthio)benzoyl)piperidine-1-carboxamide has been used as a tool compound to study the structure and function of ion channels.

properties

IUPAC Name

N-(4-chlorophenyl)-N-(2-methylsulfanylbenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S/c1-26-18-8-4-3-7-17(18)19(24)23(16-11-9-15(21)10-12-16)20(25)22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCMENYRSAQXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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